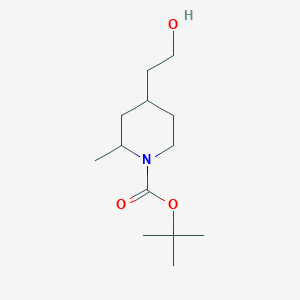
Tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a methyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. Additionally, the piperidine ring can interact with receptors and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol
Uniqueness
Tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The hydroxyethyl group allows for hydrogen bonding and other interactions, enhancing its versatility in various applications .
Propriétés
Formule moléculaire |
C13H25NO3 |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-10-9-11(6-8-15)5-7-14(10)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3 |
Clé InChI |
KIQIYCJAJZBTCY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCN1C(=O)OC(C)(C)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)

![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)
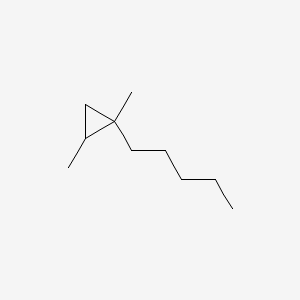
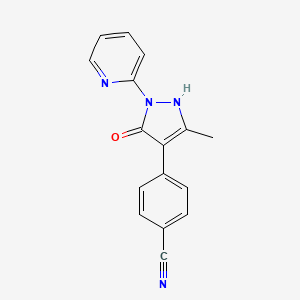
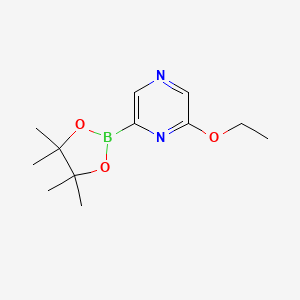

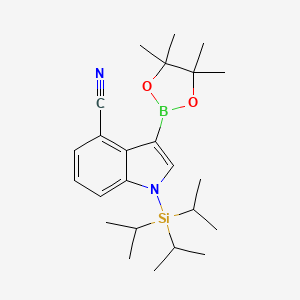

![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)
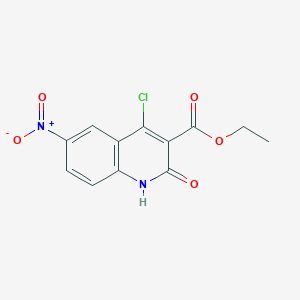
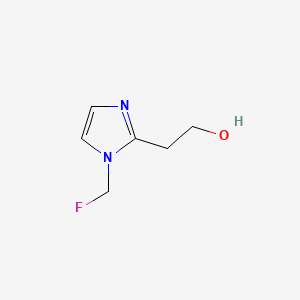
![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)
